myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
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Overview
Description
myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate: is a complex compound that combines the properties of myo-inositol and ethyl 2-(4-chlorophenoxy)-2-methylpropanoate. myo-Inositol is a carbohydrate that plays a crucial role in cell membrane formation and signaling, while ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is known for its applications in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves multiple steps. The process typically starts with the preparation of myo-inositol and ethyl 2-(4-chlorophenoxy)-2-methylpropanoate separately. myo-Inositol is often derived from glucose through a series of enzymatic reactions, while ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is synthesized via esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: It plays a role in cell signaling and membrane formation, making it valuable in studies of cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. myo-Inositol acts as a signaling molecule, influencing various cellular processes, while ethyl 2-(4-chlorophenoxy)-2-methylpropanoate may interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar compounds to myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate include:
Inositol hexanicotinate: A form of inositol combined with niacin, used for its lipid-lowering effects.
Clofibrate: An ethyl ester of clofibric acid, used as a lipid-lowering agent.
Inositol hexaphosphate: A naturally occurring compound with antioxidant properties.
The uniqueness of myo-Inositol, hexa-3-pyridinecarboxylate, mixt. with ethyl 2-(4-chlorophenoxy)-2-methylpropanoate lies in its combined properties, offering potential benefits in multiple fields of research and industry .
Properties
CAS No. |
76705-38-9 |
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Molecular Formula |
C54H45ClN6O15 |
Molecular Weight |
1053.4 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-2-methylpropanoate;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C42H30N6O12.C12H15ClO3/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h1-24,31-36H;5-8H,4H2,1-3H3 |
InChI Key |
MPQJZKPKJDGJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7 |
Origin of Product |
United States |
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